6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol
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Overview
Description
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is a complex organic compound with a unique structure that combines elements of pyrrole and benzothiazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-d][1,5]benzothiazepine: A structurally similar compound with slight variations in its chemical structure.
Benzothiazepine derivatives: Compounds with similar core structures but different functional groups attached.
Uniqueness
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is unique due to its specific combination of pyrrole and benzothiazepine elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
80008-55-5 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol |
InChI |
InChI=1S/C12H11NOS/c14-11-8-15-12-6-2-1-4-10(12)13-7-3-5-9(11)13/h1-7,11,14H,8H2 |
InChI Key |
OURJFZBVOQLNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CN2C3=CC=CC=C3S1)O |
Origin of Product |
United States |
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